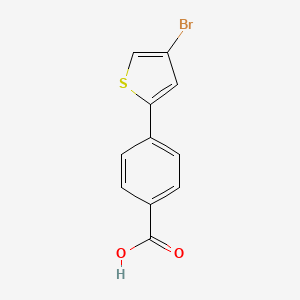
4-(4-Bromothiophen-2-YL)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromothiophen-2-YL)benzoic acid is an organic compound with the molecular formula C11H7BrO2S It is a derivative of benzoic acid where the benzene ring is substituted with a bromothiophene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophen-2-YL)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. In this case, the reaction involves the coupling of 4-bromobenzoic acid with 4-bromothiophene in the presence of a palladium catalyst and a base .
Industrial Production Methods
the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromothiophen-2-YL)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Benzoic Acids: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.
Applications De Recherche Scientifique
4-(4-Bromothiophen-2-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: Potential use in the development of biologically active molecules, such as pharmaceuticals.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of materials with specific electronic properties, such as conductive polymers
Mécanisme D'action
The mechanism of action of 4-(4-Bromothiophen-2-YL)benzoic acid depends on its specific application. In the context of its use as a building block in organic synthesis, the compound acts as a substrate in various chemical reactions, facilitating the formation of new carbon-carbon bonds. The bromine atom and the thiophene ring play crucial roles in these reactions, influencing the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Thiophen-2-yl)benzoic acid: Similar structure but without the bromine atom.
4-(Thiophen-3-yl)benzoic acid: Similar structure with the thiophene ring attached at a different position.
Benzo[b]thiophene-2-propionic acid: Contains a thiophene ring fused to a benzene ring
Uniqueness
4-(4-Bromothiophen-2-YL)benzoic acid is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials with specific desired properties .
Propriétés
Formule moléculaire |
C11H7BrO2S |
|---|---|
Poids moléculaire |
283.14 g/mol |
Nom IUPAC |
4-(4-bromothiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C11H7BrO2S/c12-9-5-10(15-6-9)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) |
Clé InChI |
LVKGJICAXUEIBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CS2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


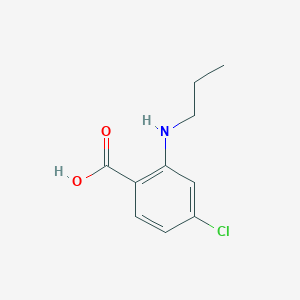
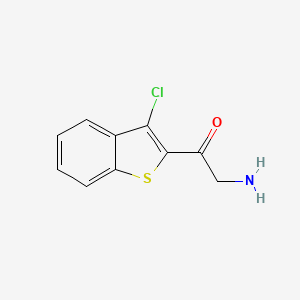
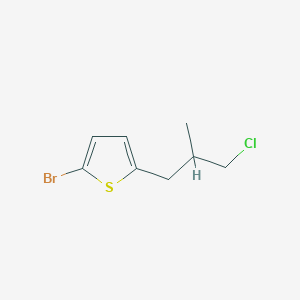
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)

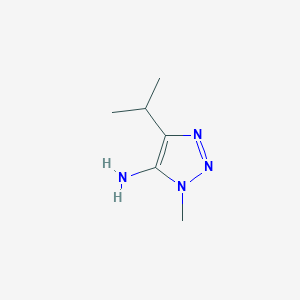

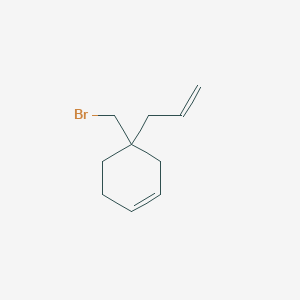



![Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13183122.png)
![4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13183128.png)
![2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13183134.png)
